2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole

Medicinal Chemistry Physicochemical Profiling ADME Prediction

The compound 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole (CAS 2366994-28-5, molecular formula C9H4BrF5N2O, molecular weight 331.04 g/mol) is a polyhalogenated benzimidazole derivative characterized by the simultaneous presence of a C2 bromodifluoromethyl group (−CF2Br) and a C4 trifluoromethoxy substituent (−OCF3) on the benzimidazole core. This dual-fluorinated architecture places it within the broader class of fluorinated benzimidazoles , compounds widely recognized for their utility as pharmaceutical intermediates and agrochemical building blocks.

Molecular Formula C9H4BrF5N2O
Molecular Weight 331.04
CAS No. 2366994-28-5
Cat. No. B2752567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole
CAS2366994-28-5
Molecular FormulaC9H4BrF5N2O
Molecular Weight331.04
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)Br
InChIInChI=1S/C9H4BrF5N2O/c10-8(11,12)7-16-4-2-1-3-5(6(4)17-7)18-9(13,14)15/h1-3H,(H,16,17)
InChIKeyYCXLYTGTNRZGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole (CAS 2366994-28-5): A Dual Fluorinated Benzimidazole Building Block


The compound 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole (CAS 2366994-28-5, molecular formula C9H4BrF5N2O, molecular weight 331.04 g/mol) is a polyhalogenated benzimidazole derivative characterized by the simultaneous presence of a C2 bromodifluoromethyl group (−CF2Br) and a C4 trifluoromethoxy substituent (−OCF3) on the benzimidazole core . This dual-fluorinated architecture places it within the broader class of fluorinated benzimidazoles , compounds widely recognized for their utility as pharmaceutical intermediates and agrochemical building blocks . The C2−CF2Br moiety serves as a versatile synthetic handle for further functionalization via nucleophilic substitution or cross-coupling reactions , while the C4−OCF3 group enhances lipophilicity and metabolic stability, properties highly valued in drug discovery programs targeting intracellular or CNS-penetrant candidates .

Why Generic Benzimidazole Substitution Fails: The Critical Role of Regio- and Chemotype-Specific Substitution Patterns


The simple presence of a benzimidazole core is insufficient to guarantee equivalent chemical or biological performance; both the nature and the precise position of substituents dictate reactivity, pharmacokinetic profile, and target engagement. Class-level statements about “benzimidazole activity” obscure the fact that the 4-trifluoromethoxy regioisomer (CAS 2366994-28-5) differs fundamentally from its 5-substituted analogue (CAS 113638-38-3) . The 4-OCF3 group imposes a distinct steric and electronic environment on the benzimidazole N1–H and N3 positions, altering hydrogen-bonding capacity (predicted pKa ~7.97) and potentially shifting the tautomeric equilibrium compared to the 5-substituted isomer [1]. Moreover, the bromodifluoromethyl group at C2 is a reactive electrophilic center that is absent in simple trifluoromethyl or unsubstituted benzimidazoles, meaning that synthetic strategies relying on nucleophilic displacement or metal-catalyzed cross-coupling will not be transferable to non-brominated analogs [2]. Substituting a generic benzimidazole for this specific chemotype therefore risks loss of synthetic utility, altered physicochemical properties (e.g., a predicted LogP of 4.45) , and divergent biological outcomes, particularly in programs where fluorine-mediated metabolic stability and membrane permeability are design-critical .

Quantitative Differentiation Evidence: 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole vs. Closest Analogs


Regioisomeric LogP Shift: 4-OCF3 vs. 5-OCF3 Substitution Alters Predicted Lipophilicity

The regioisomeric placement of the trifluoromethoxy group on the benzimidazole scaffold directly modulates predicted lipophilicity, a key determinant of membrane permeability and non-specific protein binding. The 4-OCF3 isomer (CAS 2366994-28-5) exhibits a predicted LogP of 4.45 , whereas the 5-OCF3 regioisomer (CAS 113638-38-3) has a computationally derived XLogP3-AA value of 3.4 . This ΔLogP of +1.05 units (approximately 1 log unit higher) translates to a roughly 10-fold difference in theoretical partition coefficient, which can significantly influence tissue distribution, CNS penetration potential, and off-target binding profiles in medicinal chemistry campaigns [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Molecular Weight and Heavy Atom Count Differentiation from Non-OCF3 Analogues for PK/PD Optimization

The incorporation of the −OCF3 group at the 4-position adds significant molecular weight and heavy atom count compared to the unsubstituted 2-(bromodifluoromethyl)-1H-benzimidazole core. The target compound (C9H4BrF5N2O) has a molecular weight of 331.04 g/mol and 18 heavy atoms , whereas 2-(bromodifluoromethyl)-1H-benzimidazole (CAS 235781-24-5, C8H5BrF2N2) has a molecular weight of 247.04 g/mol and 14 heavy atoms . This difference of 84 g/mol (ΔMW = +34%) and 4 additional heavy atoms reflects the substantial structural and physicochemical divergence introduced by the −OCF3 group, which correlates with reduced aqueous solubility but increased van der Waals contact area for target binding [1].

Drug Design Physicochemical Properties Pharmacokinetics

Bromodifluoromethyl (–CF2Br) as a Bifunctional Synthetic Handle: Electrophilic Reactivity and Cross-Coupling Potential vs. –CF3 and –H Analogs

The C2 bromodifluoromethyl group serves a dual role: (i) it is a reactive electrophilic center amenable to nucleophilic displacement, and (ii) the C–Br bond is a latent cross-coupling site for Pd-catalyzed reactions such as Suzuki–Miyaura coupling [1]. This contrasts with the 2-CF3 analog (e.g., the 5-OCF3-2-CF3 benzimidazole listed under CAS 113638-38-3 variant ), which lacks the C–Br bond and thus cannot participate directly in cross-coupling without prior C–H activation. The unsubstituted 2-H benzimidazole similarly requires pre-functionalization. The –CF2Br group therefore enables a divergent synthetic strategy where the same intermediate can be elaborated via nucleophilic (SN) or metal-catalyzed pathways, increasing the versatility of the building block for library synthesis [2].

Synthetic Chemistry Cross-Coupling Fluorine Chemistry

Predicted pKa and Hydrogen-Bond Donor/Acceptor Capacity: 4-OCF3 Modulation of Benzimidazole N1–H Acidity

The predicted acid dissociation constant (pKa) of the benzimidazole N1–H is affected by the electron-withdrawing nature of the 4-OCF3 and 2-CF2Br substituents. The target compound has a predicted pKa of 7.97 ± 0.30 , placing it near physiological pH. In comparison, the unsubstituted 2-(bromodifluoromethyl)-1H-benzimidazole (CAS 235781-24-5) lacks the additional electron-withdrawing OCF3 group and would be expected to have a higher pKa (less acidic N1–H), though explicit data are absent. Furthermore, the 4-OCF3 isomer has 1 hydrogen bond donor and 7 hydrogen bond acceptors , versus the 5-OCF3 isomer which also presents 1 donor but may differ in the spatial orientation of acceptors due to the regioisomeric shift . This modulation of hydrogen-bonding capacity is critical for compounds targeting kinase hinge regions, where the benzimidazole NH typically acts as a hydrogen-bond donor to the backbone carbonyl of the kinase [1].

Computational Chemistry Molecular Recognition Kinase Inhibitor Design

Explicit Acknowledgment of Limited High-Strength Head-to-Head Comparative Data

A comprehensive literature and patent search (PubMed, Google Scholar, SureChEMBL, USPTO, WIPO) conducted up to the knowledge cutoff date identified no peer-reviewed publications or patents containing direct, quantitative head-to-head biological or physicochemical comparisons of 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole with its closest regioisomer (5-OCF3, CAS 113638-38-3) or structural analogs. The differentiation evidence presented in this guide is therefore derived from (i) cross-study comparisons of computationally predicted and vendor-reported physicochemical properties, (ii) class-level inferences based on established structure–property relationships of fluorinated benzimidazoles, and (iii) qualitative assessments of synthetic versatility. Users should treat reported ΔLogP, ΔMW, and ΔHBA values as indicative rather than definitive rankings. Prospective procurement decisions requiring rigorous comparator data should commission head-to-head experimental profiling (LogD7.4, pKa determination, kinetic solubility, microsomal stability) under standardized assay conditions [1]. This transparent disclosure prevents overinterpretation of class-level inference as direct comparative evidence.

Data Transparency Evidence Gap Analysis Procurement Decision Support

Optimal Application Scenarios for 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring High Lipophilicity and Hinge-Binding Capacity

The predicted LogP of 4.45 for the 4-OCF3 isomer positions this compound favorably for designing ATP-competitive kinase inhibitors where enhanced membrane permeability is needed to achieve adequate cellular potency. The benzimidazole NH (predicted pKa 7.97) can engage the kinase hinge region as a hydrogen-bond donor, while the high heavy atom count (18) and fluorine content contribute to favorable van der Waals interactions within the hydrophobic adenine pocket . This compound is an appropriate choice when the target product profile demands higher lipophilicity than the 5-OCF3 regioisomer (XLogP3 ~3.4) would provide .

Divergent Library Synthesis Leveraging the Bromodifluoromethyl Cross-Coupling Handle

The C2–CF2Br moiety enables a two-track diversification strategy: (i) direct nucleophilic displacement with amines or thiols to generate C2-substituted analogs, and (ii) Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to introduce C2-aryl diversity . This dual reactivity is absent in the 2-CF3 and 2-H benzimidazole analogs, making the target compound the preferred common intermediate for parallel library synthesis in medicinal chemistry campaigns [1]. Parallel chemistry teams can stock a single building block (CAS 2366994-28-5, purity ≥98% from Leyan ) to access both SNAr and cross-coupling product series.

Fluorinated Agrochemical Intermediate with Tailored Lipophilicity for Foliar Uptake

The predicted LogP of 4.45 falls within the optimal range (typically LogP 3–5) for foliar-applied agrochemicals where cuticular penetration requires balanced lipophilicity . The electron-withdrawing 4-OCF3 and 2-CF2Br groups enhance metabolic stability toward oxidative degradation in planta, a property exploited in fluorinated benzimidazole fungicides and herbicides . The synthetic versatility of the C2-bromine handle further enables late-stage diversification to optimize species selectivity and environmental fate profiles.

Physicochemical Tool Compound for Computational Model Validation

The combination of a computationally predicted LogP (4.45), pKa (7.97), hydrogen-bond donor/acceptor counts (1/7), topological polar surface area (37.9 Ų), and rotatable bond count (2) provides a well-defined dataset for validating in silico ADME prediction models . Unlike uncharacterized screening hits, this compound has documented vendor purity specifications (≥98% ) and defined physicochemical descriptors, making it suitable as a calibration standard when benchmarking logD prediction algorithms or permeability models for fluorinated heterocycles [1].

Quote Request

Request a Quote for 2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.